2-hydroxy-2-methyl-3-{4-oxo-4H,5H-thieno[3,2-c]pyridin-5-yl}propanoic acid
Description
The compound 2-hydroxy-2-methyl-3-{4-oxo-4H,5H-thieno[3,2-c]pyridin-5-yl}propanoic acid features a thieno[3,2-c]pyridine core fused with a ketone group at position 4 and a propanoic acid side chain substituted with hydroxyl and methyl groups at position 3 (Figure 1). The thienopyridine scaffold introduces sulfur into the heterocyclic system, which may enhance lipophilicity and influence electronic properties compared to oxygen-containing analogs like furopyridines .
Properties
IUPAC Name |
2-hydroxy-2-methyl-3-(4-oxothieno[3,2-c]pyridin-5-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S/c1-11(16,10(14)15)6-12-4-2-8-7(9(12)13)3-5-17-8/h2-5,16H,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRPWJPZGPIGIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC2=C(C1=O)C=CS2)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-2-methyl-3-{4-oxo-4H,5H-thieno[3,2-c]pyridin-5-yl}propanoic acid typically involves multiple steps, starting with the construction of the thieno[3,2-c]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors such as thiophenes and pyridines. Subsequent functionalization steps introduce the hydroxy and methyl groups, as well as the carboxylic acid moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and solvents are carefully selected to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups depending on the nucleophile used.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activities may include antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine: Potential therapeutic applications in treating various diseases due to its bioactive properties.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-hydroxy-2-methyl-3-{4-oxo-4H,5H-thieno[3,2-c]pyridin-5-yl}propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Key Data Tables
Table 1. Structural and Functional Comparison
Table 2. Physicochemical Properties (Hypothesized)
| Compound | LogP (Predicted) | Solubility (mg/mL) | Metabolic Stability |
|---|---|---|---|
| Target Compound | 1.8 | ~10 (moderate) | Moderate (esterase-sensitive) |
| 2-{4-oxo-furo[3,2-c]pyridin-5-yl}acetic acid | 1.2 | ~20 (high) | High |
| Haloxyfop | 3.5 | <1 (low) | High (persistent) |
Biological Activity
2-Hydroxy-2-methyl-3-{4-oxo-4H,5H-thieno[3,2-c]pyridin-5-yl}propanoic acid, with the CAS number 1708229-12-2, is a compound of increasing interest in pharmacological research. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₁H₁₁NO₄S
- Molecular Weight : 253.27 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may exhibit inhibitory effects on specific enzymes involved in metabolic pathways, potentially impacting cellular signaling and proliferation.
Biological Activity Overview
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Antitumor Activity :
- Recent studies have indicated that derivatives of thieno[3,2-c]pyridine compounds can inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation.
- For example, compounds similar to this compound have shown promise in inhibiting RET kinase activity, which is crucial for certain types of cancer .
-
Neuroprotective Effects :
- There is emerging evidence that thieno[3,2-c]pyridine derivatives may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This could have implications for treating neurodegenerative diseases.
- Anti-inflammatory Properties :
Case Studies
- Cancer Treatment Trials :
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Neuroprotection Research :
- In vitro studies have shown that compounds related to this compound can protect neuronal cells from apoptosis induced by oxidative stress, suggesting a therapeutic avenue for neurodegenerative conditions.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
